1-(4-Methoxybenzoyl)-2-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBWKFKBHWWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228147 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240581-80-9 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240581-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Methoxybenzoyl 2 Methylpiperazine and Analogues
Foundational Synthetic Strategies for Piperazine (B1678402) Derivatives
The construction and functionalization of the piperazine scaffold are critical preliminary steps for the synthesis of complex derivatives like 1-(4-Methoxybenzoyl)-2-methylpiperazine.
Classical and Contemporary Approaches to Piperazine Ring Formation
Historically, the formation of the piperazine ring relied on straightforward cyclization reactions. One classical approach involves the reaction of anilines with bis-(2-haloethyl)amine or the cyclization of diethanolamine (B148213) precursors. mdpi.comnih.gov
More recently, synthetic chemistry has seen a shift towards more sophisticated and efficient methodologies. Contemporary strategies often focus on building complexity and introducing substituents during the ring formation process. These methods include:
Catalytic Reductive Cyclization: This approach can utilize primary amines and nitrosoalkenes as building blocks. The process involves a sequential double Michael addition to form a bis(oximinoalkyl)amine intermediate, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.com
Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed reactions that couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org
Photoredox Catalysis: Visible-light-promoted reactions provide a mild and green alternative for piperazine synthesis. organic-chemistry.org For instance, a decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines. organic-chemistry.org Protocols such as the CarboxyLic Amine Protocol (CLAP) utilize an iridium-based photoredox catalyst to generate an α-aminyl radical that cyclizes with an imine intermediate. mdpi.com
General Methods for Introducing Diverse Substituents onto the Piperazine Core
While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, significant advances have been made in functionalizing the carbon atoms of the ring, expanding the accessible chemical space. researchgate.netmdpi.comresearchwithnj.com
N-Substitution (Alkylation and Arylation): Functionalization at the nitrogen atoms is the most common modification of the piperazine core.
N-Alkylation: The primary methods for introducing alkyl groups onto a piperazine nitrogen are nucleophilic substitution using alkyl halides or sulfonates, reductive amination with aldehydes, and the reduction of carboxyamides. mdpi.com To achieve mono-alkylation, one nitrogen can be protected, for instance, by protonation or by forming an N-acetylpiperazine intermediate, which is then alkylated and subsequently hydrolyzed. researchgate.netmdpi.com
N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald–Hartwig amination and the Copper-catalyzed Ullmann–Goldberg reaction. mdpi.comnih.gov Aromatic nucleophilic substitution (SNAr) is also a viable route when the aryl halide is activated by electron-withdrawing groups. mdpi.com
C-Substitution (C-H Functionalization): Directly modifying the carbon skeleton of the piperazine ring has traditionally been challenging but is now achievable through modern C-H functionalization techniques. encyclopedia.pubmdpi.com These methods provide direct access to carbon-substituted piperazines that were previously difficult to obtain. mdpi.com
Photoredox Catalysis: This strategy has enabled direct C-H arylation, vinylation, and alkylation of the piperazine ring, often using an iridium-based photocatalyst to generate a key α-amino radical intermediate. mdpi.com
SnAP and CLAP Reagents: The Stannyl Amine Protocol (SnAP) and CarboxyLic Amine Protocol (CLAP) are convergent methods that functionalize the carbon atom during the de novo synthesis of the piperazine ring from aldehydes and specialized amine reagents. mdpi.com
Direct Lithiation: Asymmetric lithiation of N-Boc protected piperazines can be performed to introduce substituents at the α-carbon position. mdpi.com
| Substitution Type | Method | Description |
| N-Alkylation | Nucleophilic Substitution | Reaction of piperazine with alkyl halides. mdpi.com |
| Reductive Amination | Reaction with an aldehyde followed by reduction. mdpi.com | |
| N-Arylation | Buchwald-Hartwig Amination | Palladium-catalyzed coupling of piperazine with aryl halides. nih.gov |
| Ullmann-Goldberg Reaction | Copper-catalyzed coupling of piperazine with aryl halides. mdpi.com | |
| C-Substitution | Photoredox C-H Functionalization | Light-mediated direct introduction of aryl, vinyl, or alkyl groups onto the piperazine carbon skeleton. mdpi.com |
| Direct Lithiation | Deprotonation using a strong base followed by reaction with an electrophile. mdpi.com |
Synthesis of N-Acylpiperazine Derivatives Bearing a Benzoyl Moiety
The formation of an amide bond between a piperazine nitrogen and a benzoyl group is a key transformation in synthesizing compounds like this compound.
Direct N-Acylation Reactions Utilizing Benzoyl Chlorides for Piperazine Derivatives
The most direct method for N-acylation is the reaction of a piperazine with a benzoyl chloride. nih.gov This reaction is a nucleophilic acyl substitution where the piperazine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction typically proceeds readily and is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. muni.cz The choice of solvent and reaction temperature can be optimized to ensure high yields. For unsymmetrical piperazines like 2-methylpiperazine (B152721), the acylation occurs at the less sterically hindered secondary amine (N1) if the other nitrogen (N4) is already substituted or protected. If both nitrogens are secondary, a mixture of products can result, though chemoselective mono-acylation can often be achieved by controlling stoichiometry or by protonating the piperazine to form a piperazine-1-ium cation, which reduces the nucleophilicity of one nitrogen. mdpi.communi.cz
Specific Synthetic Route for this compound via Reaction of 4-Methoxybenzoyl Chloride with 2-Methylpiperazine
The synthesis of the target compound, this compound, is a direct application of the N-acylation reaction described above. The synthesis involves two main precursors: 2-methylpiperazine and 4-methoxybenzoyl chloride.
Precursor Synthesis:
2-Methylpiperazine: This starting material can be synthesized through various routes, including the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine or via a multi-step sequence starting from N-Boc-alanine, involving peptide coupling, cyclization to a diketopiperazine, reduction, and deprotection. tandfonline.comiitm.ac.in It is also commercially available.
4-Methoxybenzoyl Chloride: This acyl chloride is readily prepared from its corresponding carboxylic acid, 4-methoxybenzoic acid. The conversion is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like benzene (B151609) or dichloromethane (B109758) (CH₂Cl₂). prepchem.comguidechem.comchemicalbook.comchemicalbook.com
Final Acylation Step: With the precursors in hand, 2-methylpiperazine is reacted with 4-methoxybenzoyl chloride. To favor mono-acylation and prevent the formation of the N,N'-diacylated byproduct, one equivalent of 2-methylpiperazine is treated with one equivalent of 4-methoxybenzoyl chloride in a suitable solvent in the presence of a base. The reaction yields this compound.
| Reactant | Role | Synthesis Method |
| 2-Methylpiperazine | Nucleophile (Amine) | Photocatalytic cyclization or synthesis from chiral amino acid precursors. tandfonline.comiitm.ac.in |
| 4-Methoxybenzoyl Chloride | Electrophile (Acylating Agent) | Chlorination of 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com |
Exploration of Alternative Synthetic Routes and Precursor Utilization for Substituted N-Benzoylpiperazines
While the use of acyl chlorides is common, alternative methods for forming the N-benzoyl bond exist, which can be advantageous if the acyl chloride is unstable or difficult to prepare.
Carbodiimide-Mediated Coupling: A widely used alternative is the direct coupling of a piperazine with a benzoic acid derivative using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then readily attacked by the piperazine nitrogen to form the amide bond. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and improve efficiency. nih.gov
Use of Other Activating Agents: Besides carbodiimides, other reagents can activate carboxylic acids for amidation. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is another effective coupling agent.
N-Acylbenzotriazoles: Carboxylic acids can be converted into stable, crystalline N-acylbenzotriazoles. These compounds serve as excellent acylating agents for amines, reacting under mild conditions to form amides with high yields. organic-chemistry.org This two-step approach avoids the direct use of harsh chlorinating agents needed to make acyl chlorides.
These alternative methods provide a versatile toolkit for the synthesis of N-benzoylpiperazines, allowing chemists to choose the most suitable route based on substrate availability, functional group tolerance, and reaction conditions.
Advanced Synthetic Techniques and Reaction Optimization
The creation of this compound necessitates precise control over the chemical reactions to ensure the desired product is formed efficiently and with high purity. This involves stereoselective synthesis of the core piperazine structure and optimization of the subsequent acylation step.
Stereoselective Synthesis of 2-Substituted Piperazine Analogues
The key chiral center in this compound is at the 2-position of the piperazine ring. The synthesis of the enantiomerically pure 2-methylpiperazine precursor is a critical step. Several stereoselective strategies have been developed to achieve this.
One prominent method involves the use of chiral auxiliaries . For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine can be accomplished starting from (R)-(−)-phenylglycinol, which serves as a chiral template. nih.gov The process begins with the condensation of the chiral auxiliary with N-Boc glycine, followed by a series of reactions including a diastereoselective methylation to introduce the methyl group at the C2 position with high diastereomeric excess (de >90%). nih.gov Subsequent removal of the chiral auxiliary yields the desired enantiomer of 2-methylpiperazine. nih.gov
Another approach utilizes the chiral pool , starting from readily available enantiopure compounds like α-amino acids. nih.gov For example, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed from α-amino acids in four steps. nih.gov This method can be adapted for a scalable synthesis. nih.gov
Asymmetric catalysis also presents a powerful tool for the enantioselective synthesis of 2-substituted piperazines. Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding 2-substituted piperazines.
Furthermore, methods such as diastereoselective triflate alkylation and intramolecular Mitsunobu reactions have been employed to synthesize enantiopure (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. ojp.gov Optical resolution using chiral reagents like optically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol is another viable, albeit classical, method to separate enantiomers of 2-methylpiperazine. ojp.gov
| Method | Key Reagents/Features | Stereochemical Control | Ref. |
| Chiral Auxiliary | (R)-(−)-phenylglycinol, N-Boc glycine | Diastereoselective methylation | nih.gov |
| Chiral Pool | α-Amino acids | Starting material chirality | nih.gov |
| Asymmetric Catalysis | Palladium catalysts | Enantioselective allylic alkylation | |
| Diastereoselective Alkylation | Triflate chemistry | Control of stereocenters | ojp.gov |
| Optical Resolution | Chiral resolving agents | Separation of enantiomers | ojp.gov |
Methodologies for Yield Enhancement and Purity Control in N-Benzoylpiperazine Synthesis
The final step in the synthesis of this compound is the N-acylation of 2-methylpiperazine with a 4-methoxybenzoyl derivative, typically 4-methoxybenzoyl chloride. This reaction is a form of the Schotten-Baumann reaction. Optimizing this step is crucial for maximizing the yield and ensuring the purity of the final product.
Reaction Condition Optimization: The Schotten-Baumann reaction is often performed in a two-phase system (e.g., an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct. The choice of solvent, base, temperature, and stoichiometry of reactants can significantly impact the reaction's efficiency. For instance, using an aprotic solvent like toluene (B28343) and heating the reaction can drive it to completion. The use of an additional equivalent of a base, such as sodium hydroxide (B78521) or an organic base like triethylamine, is essential to neutralize the generated acid, which would otherwise form a salt with the unreacted amine and reduce the yield.
Flow Chemistry: Modern techniques like continuous flow chemistry offer advantages over traditional batch processing for reactions like the Schotten-Baumann. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields and suppression of side reactions like the hydrolysis of the acyl chloride. nih.gov Bayesian optimization has been applied to flow reactions to efficiently identify optimal conditions for maximizing space-time-yield while minimizing waste (E-factor). nih.gov
Purification Techniques: Achieving high purity of the final product often requires multiple purification steps.
Crystallization: This is a common and effective method for purifying solid N-benzoylpiperazine derivatives. The choice of solvent is critical. A mixed solvent system, such as toluene-petroleum ether, has been reported for the purification of N-benzoylpiperazine, where the product is extracted at an elevated temperature (90-100 °C) and then crystallized upon cooling. ojp.gov
Chromatography: Column chromatography is another powerful tool for purification. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is tailored to the polarity of the target compound and its impurities.
By carefully controlling the reaction conditions and employing appropriate purification methods, the yield and purity of this compound can be significantly enhanced.
Spectroscopic and Chromatographic Confirmation of Synthetic Products
The structural identity and purity of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons of the methoxybenzoyl group (typically two doublets in the aromatic region), the methoxy (B1213986) group protons (a singlet around 3.8 ppm), the protons on the piperazine ring (a complex series of multiplets), and the methyl group protons (a doublet).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperazine ring and the methyl group.
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected. Characteristic fragmentation patterns often involve the cleavage of the benzoyl group, leading to a prominent fragment ion for the 4-methoxybenzoyl cation (m/z 135).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include a strong carbonyl (C=O) stretch for the amide group (typically around 1630-1680 cm⁻¹), C-N stretching vibrations, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer. It is a powerful tool for both separation and identification. The use of specific GC columns, such as those with a trifluoropropyl methyl polysiloxane stationary phase, can effectively resolve isomers of substituted piperazines. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying compounds in a mixture. For N-aroylpiperazines, reversed-phase HPLC is commonly used. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions. Since the benzoyl moiety provides a chromophore, UV detection is a suitable method for analysis.
Below is a table summarizing the expected analytical data for the confirmation of this compound.
| Technique | Expected Data/Observations |
| ¹H NMR | Signals for aromatic protons, methoxy protons, piperazine ring protons, and methyl protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, methoxy carbon, and aliphatic carbons of the piperazine ring and methyl group. |
| Mass Spec. | Molecular ion peak and characteristic fragment ions (e.g., m/z 135 for the 4-methoxybenzoyl cation). |
| IR Spec. | Strong C=O stretching absorption for the amide, C-N stretching, and aromatic/aliphatic C-H stretching bands. |
| GC-MS | A specific retention time and a mass spectrum matching the expected fragmentation pattern. |
| HPLC | A single major peak at a characteristic retention time, confirming purity. UV detection would be appropriate. |
Through the careful application of these advanced synthetic and analytical methodologies, this compound can be synthesized in high yield and purity, with its chemical identity rigorously confirmed.
Structure Activity Relationship Sar Investigations of N Benzoylpiperazine Derivatives
General Principles of SAR in Piperazine-Based Molecules
The piperazine (B1678402) ring is a prevalent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This six-membered diamine heterocycle is a key component in numerous clinically approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistaminic agents. The pharmacological versatility of the piperazine moiety stems from several key physicochemical properties.
The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This allows for multiple interaction points with biological macromolecules such as enzymes and receptors. The pKa values of the nitrogen atoms are crucial for the pharmacokinetic profile of drug candidates, influencing their solubility and ability to cross biological membranes. The piperazine core can be readily modified at either or both nitrogen atoms, allowing for the systematic investigation of structure-activity relationships. Substituents on the nitrogen atoms can modulate the compound's lipophilicity, steric bulk, and electronic properties, all of which can significantly impact biological activity. Furthermore, the chair-like conformation of the piperazine ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space, which is often critical for optimal interaction with a biological target.
Impact of Structural Modifications on the Biological Activity of N-Benzoylpiperazines
The biological activity of N-benzoylpiperazine derivatives can be finely tuned by making structural modifications at three key positions: the piperazine ring, the benzoyl moiety, and any linking elements. The following sections delve into the specific impacts of these modifications.
Specific structure-activity relationship studies detailing the precise role of the methyl group at the 2-position of the piperazine ring for 1-(4-methoxybenzoyl)-2-methylpiperazine analogues are not extensively available in the public domain. However, based on general principles of medicinal chemistry, the introduction of a methyl group at this position can be expected to have several impacts on the molecule's properties and biological activity.
Steric Hindrance: The methyl group introduces steric bulk adjacent to the amide linkage. This can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the necessary shape to bind to its target. This steric hindrance can also affect the molecule's interaction with metabolizing enzymes, potentially altering its pharmacokinetic profile.
Chirality: The presence of a methyl group at the 2-position introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(4-methoxybenzoyl)-2-methylpiperazine. It is common in pharmacology for enantiomers to exhibit different biological activities, potencies, and metabolic fates. One enantiomer may fit optimally into a chiral binding site on a biological target, while the other may have a weaker interaction or interact with a different target altogether.
Basicity: The electron-donating nature of the methyl group can slightly increase the basicity of the adjacent nitrogen atom (N1) and the more distant nitrogen (N4). This change in pKa can affect the compound's ionization state at physiological pH, which in turn can influence its solubility, membrane permeability, and binding interactions with the target protein.
The substituent pattern on the aromatic ring of the benzoyl moiety is a critical determinant of the biological activity of N-benzoylpiperazines. The nature, position, and electronic properties of these substituents can profoundly affect target binding and pharmacokinetic properties.
In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent at the 4-position of the benzoyl ring was shown to modulate the cytotoxic activity against various cancer cell lines. While the direct analogue with a 4-methoxy group was not reported in this specific study, the findings for other substituents provide insight into the importance of this position. For instance, derivatives with electron-withdrawing groups like chloro and nitro, and electron-donating groups like methyl and amino, all exhibited varying degrees of cytotoxicity. This suggests that both electronic and steric factors of the substituent at the para-position play a role in the biological activity.
The 4-methoxy group, as present in this compound, is an electron-donating group via resonance and is also capable of acting as a hydrogen bond acceptor. These properties can be crucial for interaction with a biological target. For example, in a series of benzoyl and cinnamoyl piperazine amides investigated as tyrosinase inhibitors, the presence of a 4-methoxy group on the benzoyl ring was found in one of the synthesized compounds, (4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone. The activity of this compound, while not the most potent in the series, underscores that substitutions on the benzoyl ring are a key area for SAR exploration.
The following table presents data on the cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against the HUH7 liver cancer cell line, illustrating the impact of substituents on the benzoyl ring.
| Compound | Substituent (R) | IC50 (µM) against HUH7 cells |
|---|---|---|
| 5a | -H | 11.2 |
| 5b | -CH3 | 6.8 |
| 5c | -NH2 | 10.7 |
| 5d | -Cl | 6.9 |
| 5e | -F | 7.2 |
| 5f | -NO2 | 10.5 |
| 5g | -CF3 | 8.4 |
Data adapted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
In a class of benzamide (B126) derivatives targeting the bacterial cell division protein FtsZ, the length of the linker between a benzodioxane scaffold and a 2,6-difluorobenzamide (B103285) moiety was systematically varied. The study revealed that the length of the linker was crucial for maintaining antimicrobial activity. For example, compounds with an ethylenoxy linker showed comparable activity to those with a shorter methylenoxy linker. However, extending the linker to a propylenoxy chain led to a decrease in biological activity, likely due to increased flexibility and the potential for unfavorable binding conformations.
These findings highlight that even subtle changes to a linker, such as the addition of a single atom, can significantly alter the compound's ability to fit into a binding pocket. The linker's role is not merely to connect two fragments, but to orient them in the optimal geometry for interaction with the target, without introducing excessive conformational flexibility which can be entropically unfavorable upon binding. Functionalization of the linker, for instance by introducing a hydroxyl group, can also be a strategy to improve physicochemical properties like solubility, and to provide a handle for further derivatization into prodrugs.
Rational Design Principles for Optimized N-Benzoylpiperazine Chemotypes
Based on the structure-activity relationships discussed, several rational design principles can be proposed for the optimization of N-benzoylpiperazine chemotypes:
Systematic Substitution on the Aromatic Ring: The benzoyl moiety is a key area for modification. A systematic exploration of substituents at the ortho, meta, and para positions can be conducted to probe the electronic and steric requirements of the target binding site. A variety of functional groups, including hydrogen bond donors and acceptors, and electron-donating and electron-withdrawing groups, should be investigated to map the interaction landscape.
Piperazine Ring Substitution: As discussed, substitution on the piperazine ring, such as with a methyl group at the 2-position, introduces chirality and steric bulk. The synthesis and evaluation of both enantiomers of such substituted analogues are crucial to determine if the biological activity is stereospecific. Other substitutions on the piperazine ring could also be explored to modulate the compound's properties.
Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are critical for the development of a successful drug candidate. Modifications to the N-benzoylpiperazine scaffold should be guided by a multiparameter optimization approach, where improvements in biological potency are balanced with the maintenance of favorable drug-like properties. For instance, the introduction of polar groups can improve solubility, while the blocking of potential metabolic soft spots can enhance metabolic stability.
Bioisosteric Replacement: The principle of bioisosteric replacement can be applied to various parts of the molecule. For example, the benzoyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target and to modulate the compound's properties. Similarly, the piperazine ring could be replaced with other cyclic diamines to assess the impact of ring size and conformation on activity.
By applying these rational design principles, it is possible to systematically optimize the N-benzoylpiperazine scaffold to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles.
Mechanistic Elucidation and Molecular Target Identification
Diverse Mechanisms of Action Associated with Piperazine-Containing Compounds
The biological activities of piperazine-containing compounds are remarkably diverse, stemming from their ability to interact with numerous physiological targets. A classic example of their mechanism is in anthelmintic action, where piperazine (B1678402) paralyzes parasites by acting as an agonist at the γ-aminobutyric acid (GABA) receptor, a mechanism selective for invertebrates. nih.govnyu.edu
Beyond this, piperazine derivatives are prominent in neuropharmacology. Many centrally acting drugs feature a piperazine ring, which often confers activity at aminergic G protein-coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors, as well as neurotransmitter transporters. nih.govnih.gov This interaction underlies their application in treatments for depression, schizophrenia, and anxiety. nih.gov For instance, arylpiperazine derivatives are well-established serotonergic/dopaminergic ligands. researchgate.net The substitution pattern on the piperazine nucleus can dramatically alter pharmacological activity, allowing for fine-tuning of receptor affinity and selectivity. ijrrjournal.com Furthermore, certain piperazine derivatives have been investigated as potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, while others exhibit antihistaminic properties. nih.govijrrjournal.com
Identification and Characterization of Molecular Targets for N-Benzoylpiperazine Derivatives
The addition of a benzoyl group to the piperazine scaffold creates the N-benzoylpiperazine class of molecules, which have been shown to interact with a range of receptors and enzymes, and possess the potential to modulate protein-protein interactions.
N-benzoylpiperazine derivatives and their structural analogs are known to bind to several key receptor systems implicated in neurotransmission and cellular regulation.
Monoamine and 5-HT1A Receptors: The arylpiperazine motif, a core component of N-benzoylpiperazines, is a versatile template for designing ligands for serotonin and dopamine receptors. nih.gov Specifically, arylpiperazines linked to various molecular scaffolds have demonstrated high affinity for the 5-HT1A receptor, a key target in anxiety and depression. nih.govmdpi.com For example, novel arylpiperazine derivatives incorporating an adamantane (B196018) moiety have been synthesized as highly selective 5-HT1A receptor ligands with binding constants (Ki) in the low nanomolar range. mdpi.com
Sigma-1 (σ1) Receptors: The σ1 receptor, a unique chaperone protein involved in cellular stress responses and neurotransmitter system modulation, is a significant target for piperazine derivatives. nih.gov Benzylpiperazine derivatives, which are structurally related to benzoylpiperazines, have been developed as potent and selective σ1 receptor ligands. nih.gov Studies on these compounds revealed that a 4-methoxybenzylpiperazinyl moiety, similar to the structure of 1-(4-methoxybenzoyl)-2-methylpiperazine, contributed to optimal σ1 receptor binding profiles. nih.gov Furthermore, a study comparing piperidine (B6355638) and piperazine derivatives found that the piperazine core could significantly influence σ1 receptor affinity, identifying ligands with Ki values in the nanomolar range. nih.gov
Below is a table summarizing the binding affinities of representative piperazine derivatives at various receptors.
| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |
| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (Compound 14) | Sigma | 5.3 nM | nih.gov |
| 1-Benzylpiperazine analogue (Compound 13) | 5-HT1A | 3.6 nM | nih.gov |
| 1-Benzylpiperazine analogue (Compound 13) | Sigma | 7.0 nM | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (Compound 8) | 5-HT1A | 1.2 nM | mdpi.com |
| N-n-Hexyl-substituted phenylpiperazine (Compound 23) | 5-HT1A | 0.50 nM | nih.gov |
Note: The data presented are for structurally related piperazine derivatives, as specific binding data for this compound is not extensively documented.
The N-benzoylpiperazine scaffold is also a key feature in various enzyme inhibitors.
Cholinesterases: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy. A series of thiazole-substituted benzoylpiperazine derivatives were designed as analogs of the drug donepezil (B133215) and evaluated for AChE inhibition. Several of these compounds demonstrated potent activity, with IC50 values below 1 µM, indicating a strong inhibitory effect on the enzyme. nih.gov
Poly (ADP-Ribose) Polymerase (PARP): PARP is a critical enzyme in DNA repair, and its inhibition is a validated strategy in oncology. A study on novel thiouracil amides, which incorporate a 1-(4-(substituted)piperazin-1-yl) moiety and a 4-methoxybenzyl group, demonstrated that these compounds could inhibit the catalytic activity of PARP1. This inhibition led to increased cleavage of PARP1 and enhanced activity of caspases, suggesting the induction of apoptosis in human breast cancer cells. nih.gov
Other Enzymes: Piperazine-benzamide derivatives have also been explored as inhibitors of microsomal triglyceride transfer protein (MTP), which is involved in the assembly and secretion of apoB-containing lipoproteins, highlighting their potential in metabolic diseases. google.com
The following table presents the enzyme inhibitory activities of selected N-benzoylpiperazine and related derivatives.
| Compound Class/Derivative | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
| Thiazole-substituted benzoylpiperazine (Compound 40) | Acetylcholinesterase | 0.8023 µM | nih.gov |
| Thiazole-substituted benzoylpiperazine (Compound 61) | Acetylcholinesterase | 0.9193 µM | nih.gov |
| 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (Compound 5e) | (Against breast cancer cells) | 18 µM | nih.gov |
| Benzamide-piperazine-sulfonamide Hybrid (Compound 3b) | (Against T98G cancer cells) | 24.2 µM | researchgate.net |
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Developing small molecules to inhibit these interactions is a significant challenge due to the large, often flat, and featureless interfaces involved. nih.gov The benzamide (B126) scaffold has emerged as a promising structural motif for creating PPI inhibitors. By using the benzamide backbone, it is possible to project side chains in a specific spatial orientation that can mimic the key amino acid residues of a peptide's binding epitope, such as a β-turn or α-helix. nih.gov
Research into non-natural trimeric oligobenzamides has demonstrated that these molecules can be synthesized to mimic different amino acid residues (e.g., leucine, valine, lysine). This approach provides a rigid scaffold that can effectively present functional groups to interact with a protein surface, potentially disrupting a native PPI. nyu.edu This strategy relies on creating structural mimetics that replace the peptide backbone but maintain the crucial side-chain interactions necessary for binding. nih.gov
Investigation of Downstream Signaling Pathways and Cellular Responses Modulated by N-Benzoylpiperazine Derivatives
By engaging with molecular targets like receptors and enzymes, N-benzoylpiperazine derivatives can trigger a cascade of downstream signaling events, leading to profound cellular responses such as cell cycle arrest and apoptosis.
In oncology research, novel piperazine-based benzamide derivatives have demonstrated significant anti-glioblastoma activity. One promising compound, L19, was found to induce apoptosis and cell cycle arrest in glioblastoma cell lines. researchgate.netnih.gov Mechanistic studies revealed that this compound could modulate cell cycle-related proteins and influence the critical p16INK4a-CDK4/6-pRb pathway, which governs the G1-S phase transition of the cell cycle. nih.gov Similarly, combretastatin (B1194345) A-4 piperazine conjugates, which share a related structural motif, were shown to induce G2/M arrest, apoptosis, and cleavage of the DNA repair enzyme PARP in breast cancer cells, further implicating these scaffolds in the modulation of cell survival pathways. rsc.org
Furthermore, piperazine derivatives have been shown to modulate pathways related to oxidative stress. A series of 1,4-disubstituted piperazine-2,5-diones were found to protect against H2O2-induced oxidative injury. Their mechanism involves the IL-6/Nrf2 loop pathway, a critical axis in cellular defense against oxidative stress. nih.gov Pretreatment with these compounds elevated the protein levels of IL-6 and its downstream signaling components, p-Stat3 and p-Src, which in turn can promote cell survival by increasing the nuclear translocation and stability of the transcription factor Nrf2. nih.gov
Phenotypic Profiling of this compound in Preclinical Models
Specific preclinical and phenotypic profiling data for the compound this compound are not extensively available in the reviewed scientific literature. However, the pharmacological profiles of structurally related compounds provide valuable insights into its potential in vivo effects.
A key consideration for any centrally acting agent is its ability to cross the blood-brain barrier (BBB). Preclinical studies using positron emission tomography (PET) in a baboon model were conducted on 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, a compound that shares the methoxybenzyl and piperazine moieties. The results confirmed that this molecule readily penetrates the BBB and accumulates in the brain, indicating that this structural combination is favorable for CNS entry. nih.gov
In terms of behavioral pharmacology, compounds with similar structural elements have been evaluated in rodent models. For example, AC-90179, a compound containing a 2-(4-methoxy-phenyl)-acetamide structure, was profiled for antipsychotic-like activity. In vivo, this compound effectively attenuated phencyclidine-induced hyperactivity, a preclinical model used to screen for antipsychotic potential. researchgate.net Another compound, ACP-103, a potent 5-HT2A receptor inverse agonist, also reduced hyperactivity induced by the NMDA receptor antagonist MK-801 in mice, a behavioral response consistent with antipsychotic-like efficacy. nih.gov These findings suggest that scaffolds containing a methoxyphenyl group linked to a nitrogen-containing heterocycle can exhibit significant behavioral effects in preclinical models relevant to neuropsychiatric disorders.
Computational Chemistry and Molecular Modeling Approaches in N Benzoylpiperazine Research
Strategic Application of In Silico Methodologies in Chemical Biology
In silico methodologies are strategically employed in chemical biology to explore the complex interactions between small molecules like 1-(4-Methoxybenzoyl)-2-methylpiperazine and biological systems. These computational techniques serve as a bridge between chemical structure and biological function, enabling the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. nih.govnih.govresearchgate.net The application of in silico tools allows for the early-stage filtering of compound libraries to identify candidates with drug-like properties. nih.gov For instance, computational approaches can predict how a molecule's structure, such as the presence of the 4-methoxybenzoyl group, influences its ability to cross biological membranes or its metabolic stability. This predictive power is crucial for prioritizing which derivatives of N-benzoylpiperazine should be synthesized and tested, thereby streamlining the research and development pipeline. nih.govnih.govmdpi.com By simulating biological environments, these methods provide a foundational understanding of a compound's potential efficacy and behavior before it enters more resource-intensive experimental testing.
Ligand-Target Docking Studies for Binding Mode Prediction and Affinity Assessment
Ligand-target docking is a cornerstone of molecular modeling, used to predict the preferred orientation and binding mode of a ligand when it forms a complex with a target protein. nih.govbiointerfaceresearch.com For N-benzoylpiperazine derivatives, docking studies elucidate how compounds like this compound fit into the active site of a receptor or enzyme. nih.govnih.govnih.gov These simulations calculate a docking score, which estimates the binding affinity and helps rank different derivatives. biointerfaceresearch.com
Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's binding pocket are identified. biointerfaceresearch.commdpi.com For example, the methoxy (B1213986) group on the benzoyl ring could act as a hydrogen bond acceptor, while the phenyl ring can engage in aromatic interactions. biointerfaceresearch.comnih.gov Docking studies on similar piperazine (B1678402) derivatives have successfully predicted binding modes in targets like monoamine oxidase (MAO) and dopamine (B1211576) receptors. nih.govnih.gov This information is critical for understanding the molecular basis of a compound's activity and for designing new molecules with improved affinity and specificity. nih.govnih.gov
Table 1: Example of Molecular Docking Results for Piperazine Derivatives Against a Hypothetical Target Note: This table is illustrative, based on typical data from docking studies.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| This compound | -8.5 | Tyr150, Phe280, Asp120 | π-π stacking, Hydrophobic, H-bond |
| 1-Benzoyl-2-methylpiperazine | -7.9 | Tyr150, Phe280 | π-π stacking, Hydrophobic |
| 1-(4-Chlorobenzoyl)-2-methylpiperazine | -8.2 | Tyr150, Phe280, Ser121 | π-π stacking, Halogen bond |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking studies. frontiersin.org MD is used to study the conformational behavior of N-benzoylpiperazine derivatives in solution and to assess the stability of the ligand-target complex over time. nih.govrsc.org N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation around the amide C-N bond and the chair interconversion of the piperazine ring. nih.govnih.gov MD simulations can model these dynamic processes, revealing the preferred conformations of this compound and the energy barriers between different states. nih.govrsc.org
When applied to a ligand-protein complex, MD simulations can validate the docking pose and evaluate its stability. nih.govnih.gov By simulating the movements of atoms over time, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. researchgate.netnih.gov These simulations provide crucial insights into the strength and longevity of the predicted interactions, offering a more realistic assessment of the ligand's potential as an inhibitor or agonist. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For N-benzoylpiperazine derivatives, QSAR models can predict the activity of unsynthesized compounds based on physicochemical descriptors like hydrophobicity, electronic properties, and steric factors. nih.govwu.ac.th These predictive models are valuable tools for prioritizing synthetic efforts toward the most promising molecules. nih.govwu.ac.th
Pharmacophore modeling is another predictive approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. patsnap.comnih.govnih.govresearchgate.net A pharmacophore model for a class of N-benzoylpiperazine derivatives can be generated based on the structures of known active molecules (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.govmdpi.com This model then serves as a 3D query to screen large compound databases for novel scaffolds that possess the required features for biological activity. patsnap.comresearchgate.net
Table 2: Example of a 2D-QSAR Equation for a Series of N-Benzoylpiperazine Derivatives Note: This table is illustrative, based on typical data from QSAR studies.
| Model Equation | Statistical Parameters | Key Descriptors |
|---|
Virtual Screening and Library Design for Novel N-Benzoylpiperazine Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.govresearchgate.net Using the pharmacophore models and docking protocols developed for N-benzoylpiperazines, researchers can screen millions, or even billions, of virtual compounds. nih.govnih.govnih.gov This process rapidly narrows down a vast chemical space to a manageable number of promising hits for experimental testing. researchgate.netresearchgate.net
Furthermore, computational chemistry plays a vital role in the design of novel combinatorial libraries focused on the N-benzoylpiperazine scaffold. nih.govyoutube.com By analyzing the structure-activity relationships from QSAR and the binding modes from docking studies, chemists can intelligently select building blocks (e.g., substituted benzoic acids and piperazines) to create a library of new derivatives with a high probability of containing active compounds. nih.govresearchgate.net This rational design approach ensures that the synthesized library is enriched with molecules that have improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov
Advanced Analytical Methodologies for Research on 1 4 Methoxybenzoyl 2 Methylpiperazine
High-Resolution Spectroscopic Characterization for Structural Elucidation
The definitive structure of a synthesized compound like 1-(4-Methoxybenzoyl)-2-methylpiperazine is established using a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H NMR would identify the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would correspond to the protons on the methoxybenzoyl group (aromatic and methoxy (B1213986) protons) and the methylpiperazine ring (methyl and methylene (B1212753) protons). ¹³C NMR would complement this by showing the number of unique carbon environments, distinguishing between aromatic, carbonyl, aliphatic, and methoxy carbons. Advanced 2D NMR techniques like COSY and HSQC would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be employed to determine the compound's exact molecular weight and, consequently, its elemental formula. The measured mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]⁺) with high precision allows for the unambiguous determination of the chemical formula (C₁₃H₁₈N₂O₂). Furthermore, analysis of the fragmentation pattern in MS/MS experiments helps to confirm the presence of key structural motifs, such as the 4-methoxybenzoyl group (expected fragment at m/z 135) and the 2-methylpiperazine (B152721) moiety.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1630-1650 cm⁻¹ would indicate the presence of the tertiary amide carbonyl (C=O) group. Bands in the 2800-3000 cm⁻¹ region would correspond to C-H stretching of the methyl and methylene groups, while aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. A distinct C-O stretching band for the methoxy group would be expected around 1250 cm⁻¹.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC-UV) HPLC is the standard method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid), would be developed. Purity is assessed by injecting a sample and monitoring the eluent with a UV detector. The presence of a 4-methoxybenzoyl chromophore allows for strong UV absorbance, typically around 254 nm. A pure sample would ideally show a single sharp peak, and the purity can be quantified by calculating the area percentage of this peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, its volatility would determine the feasibility of this method. If stable, GC would separate it from any volatile impurities. The mass spectrometer detector would then provide a mass spectrum for the eluted peak, allowing for positive identification based on its molecular ion and fragmentation pattern, which can be compared against known spectral libraries if available. Studies on related regioisomeric dimethoxybenzoyl-N-methylpiperazines have shown that GC can effectively separate closely related isomers.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) LC-ESI-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for analyzing compounds in complex mixtures and for pharmacokinetic studies. After chromatographic separation, the compound enters the ESI source where it is ionized (typically forming [M+H]⁺ in positive ion mode) before mass analysis. This method provides molecular weight information for each peak separated by the LC, confirming the identity of the main peak and any impurities.
Specialized Analytical Techniques for Compound Identification and Quantification in Complex Matrices
When analyzing biological samples (e.g., plasma, urine) or environmental matrices, highly sensitive and selective methods are required to detect and quantify the compound at low concentrations. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. In this technique, the precursor ion corresponding to the compound's mass is selected, fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interference from the complex matrix and allowing for accurate quantification.
Future Research Directions and Translational Prospects for N Benzoylpiperazine Chemotypes
Exploration of Undiscovered Pharmacological Activities and Novel Target Classes
The piperazine (B1678402) nucleus is a well-established privileged structure in drug discovery, known to interact with a diverse range of biological targets. This promiscuity suggests that the full pharmacological scope of N-benzoylpiperazine derivatives is yet to be realized. While significant research has focused on their central nervous system (CNS) activities—such as antipsychotic, antidepressant, and anxiolytic effects—many other therapeutic avenues remain underexplored.
Future research should systematically screen compounds like 1-(4-Methoxybenzoyl)-2-methylpiperazine against broader panels of receptors, enzymes, and ion channels. Given the known activities of various piperazine derivatives, promising areas for exploration include:
Neuroinflammation and Neuroprotection: Investigating the modulatory effects of these compounds on microglial activation, cytokine release, and oxidative stress pathways relevant to neurodegenerative diseases.
Oncology: Screening for activity against various cancer cell lines, focusing on targets like protein kinases or enzymes involved in tumor metabolism, such as Poly (ADP-Ribose) Polymerase (PARP).
Metabolic Disorders: Exploring potential effects on targets involved in diabetes and obesity, such as specific G-protein coupled receptors (GPCRs) or enzymes regulating lipid metabolism.
Infectious Diseases: Assessing activity against a range of bacterial, fungal, and parasitic pathogens, an area where other piperazine derivatives have shown promise.
The discovery of benzoylpiperazines as a novel class of potent and selective Glycine Transporter 1 (GlyT1) inhibitors serves as a prime example of how new target classes can be identified for existing chemotypes. This highlights the importance of moving beyond established targets and employing high-throughput screening and phenotypic assays to uncover entirely new mechanisms of action and therapeutic applications.
Table 1: Established and Potential Pharmacological Activities of Piperazine-Based Compounds
| Pharmacological Area | Established Activities in Piperazine Derivatives | Potential Future Exploration for N-Benzoylpiperazines |
|---|---|---|
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Anticonvulsant | Neuroprotective agents, Cognitive enhancers, Neuroinflammation modulators |
| Oncology | Kinase inhibition, Anti-proliferative effects | PARP inhibition, Modulation of tumor microenvironment, Anti-angiogenesis |
| Infectious Diseases | Antibacterial, Antifungal, Antiparasitic, Antitubercular | Novel antiviral agents, Overcoming antimicrobial resistance |
| Cardiovascular System | Antiarrhythmic, Antihypertensive | Cardioprotective agents, Anti-thrombotic therapies |
| Inflammation | Anti-inflammatory, Antihistaminic | Targeted therapies for autoimmune disorders, Resolution of inflammation |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To fully understand the biological impact of N-benzoylpiperazine chemotypes, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to decipher the complex mechanisms of action of compounds like this compound. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify the direct protein binding partners of a compound and downstream changes in protein expression and post-translational modifications. This can reveal the full spectrum of cellular pathways modulated by the drug, uncovering both on-target and off-target effects. For instance, quantitative proteomics could be used to analyze brain tissue from preclinical models treated with an N-benzoylpiperazine derivative to map its impact on neuroprotective or neuroinflammatory pathways. nih.gov
Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics provides a functional readout of the cellular state. innovationaljournals.comiipseries.org This technique can elucidate how a compound alters metabolic pathways, which is crucial for understanding its efficacy and identifying biomarkers of response. sciopen.comresearchgate.net Analyzing the metabolome can reveal, for example, if a compound's neurotropic effects are linked to changes in neurotransmitter metabolism or brain energy utilization. drugtargetreview.com
Transcriptomics: Analyzing changes in gene expression (the transcriptome) following compound treatment helps identify the genetic pathways and networks that are activated or suppressed. This can provide crucial clues about the compound's mechanism and help in identifying novel drug targets. mdpi.com
Integrative Analysis: The true power of this approach lies in integrating data from all omics layers. nih.gov Combining these datasets can build comprehensive models of a drug's action, linking genetic variations to changes in protein function and metabolic output, thereby providing a holistic view of its physiological effects. unimib.it This integrated approach is vital for identifying novel biomarkers and developing more effective, personalized therapeutic strategies. nih.govnih.gov
Design of Targeted Delivery Systems for Enhanced Specificity
A significant challenge for many small molecules, particularly those targeting the CNS, is achieving sufficient concentration at the site of action while minimizing exposure to other tissues. The blood-brain barrier (BBB) is a formidable obstacle that restricts the entry of most therapeutic agents into the brain. sciopen.commdpi.comnih.gov Future research into N-benzoylpiperazine chemotypes should focus on designing sophisticated drug delivery systems to overcome these barriers and enhance target specificity.
Nanoparticle-Based Carriers: Encapsulating N-benzoylpiperazines within nanoparticles (e.g., liposomes, polymeric nanoparticles) offers a promising strategy. nih.gov These carriers can protect the drug from premature degradation and can be surface-functionalized with specific ligands (peptides, antibodies) that recognize receptors on the BBB. innovationaljournals.commdpi.com This process, known as receptor-mediated transcytosis (RMT), can effectively "ferry" the nanoparticle across the endothelial cells of the BBB and into the brain parenchyma. springernature.comnih.govjst.go.jp For example, liposomes decorated with an antibody against the transferrin receptor can facilitate transport across in vitro BBB models. unimib.itnih.gov
Stimuli-Responsive Systems: Advanced delivery systems can be engineered to release their drug cargo in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes that are upregulated in diseased tissue. This "smart release" mechanism can further enhance therapeutic precision.
Prodrug Strategies: Chemical modification of the N-benzoylpiperazine core to create a prodrug that is inactive until it reaches the target tissue and is cleaved by a specific enzyme can also improve targeting and reduce systemic exposure.
These targeted delivery strategies hold the potential to significantly improve the therapeutic index of promising compounds, allowing them to exert their effects with greater potency and precision. researchgate.net
Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation
The successful translation of a drug candidate from the laboratory to the clinic is often hindered by the poor predictive validity of traditional preclinical models. nih.gov Animal models may not fully recapitulate the complexity of human diseases, and conventional 2D cell cultures lack the physiological relevance of a three-dimensional tissue environment. To improve the evaluation of N-benzoylpiperazine chemotypes, it is essential to adopt more advanced and human-relevant preclinical models.
Human Induced Pluripotent Stem Cell (iPSC) Technology: A transformative approach involves the use of iPSCs generated from patients. nih.gov These cells can be differentiated into various neuronal and glial cell types, providing a "disease-in-a-dish" model that carries the specific genetic background of a patient. biorxiv.org Using iPSC-derived neurons for screening allows for the evaluation of drug efficacy on a human genetic background and opens avenues for personalized medicine. ucl.ac.uknih.gov
Brain Organoids: These are self-assembling, 3D structures grown from stem cells that mimic the architecture and cellular diversity of specific brain regions. nih.govesmed.org Brain organoids provide a more complex in vitro system to study neural development, disease pathology, and drug responses compared to 2D cultures. researchgate.netdrugtargetreview.comdrugtargetreview.com They offer a powerful platform for testing the efficacy of compounds like this compound in a microenvironment that better reflects the human brain.
Organ-on-a-Chip Models: These microfluidic devices contain living human cells in continuously perfused microchambers, recreating the structure and function of human organs and their interactions. mdpi.com A "Brain-on-a-Chip" can model the neurovascular unit, including a functional BBB, allowing for more accurate studies of drug permeability and efficacy. emulatebio.com Multi-organ "human-on-a-chip" systems can further be used to evaluate the compound's effects on different organs simultaneously. drugdiscoverynews.combiospace.com
By integrating these advanced models into the preclinical evaluation pipeline, researchers can gain more reliable data on the efficacy and mechanism of N-benzoylpiperazine compounds, thereby increasing the likelihood of successful clinical translation. neuroproof.com
Table 2: Comparison of Preclinical Models for Efficacy Evaluation
| Model Type | Description | Advantages for N-Benzoylpiperazine Research | Limitations |
|---|---|---|---|
| Traditional 2D Cell Culture | Monolayers of immortalized or primary cells grown on flat surfaces. | High-throughput, low cost, useful for initial target validation. | Lack of physiological architecture, poor representation of cell-cell interactions. |
| Animal Models | Use of rodents or other species to model human disease. | Provides systemic biological context (pharmacokinetics, in vivo effects). | Species differences can lead to poor translation to human clinical trials. nih.gov |
| iPSC-Derived Neurons | Neurons and glia differentiated from patient-derived stem cells. nih.gov | Human-relevant genetics, enables "disease-in-a-dish" studies, potential for personalized medicine. ucl.ac.uk | Can be functionally immature, variability between cell lines. |
| Brain Organoids | 3D self-organized structures mimicking brain regions, grown from stem cells. drugtargetreview.com | Replicates complex cellular interactions and tissue architecture, good for developmental studies. nih.gov | Lack of vasculature and immune cells, variability in self-assembly. |
| Organ-on-a-Chip | Microfluidic devices with living cells simulating organ-level function. mdpi.com | Can model tissue-tissue interfaces (e.g., BBB), allows for dynamic fluid flow and mechanical cues. emulatebio.com | Technically complex, lower throughput than 2D cultures. |
Q & A
Q. Controls :
- Positive controls : Staurosporine (pan-kinase inhibitor) .
- Negative controls : DMSO vehicle and inactive piperazine analogs (e.g., unsubstituted benzoyl derivatives).
- Counter-screens : Assess selectivity against unrelated enzymes (e.g., phosphatases) to rule off-target effects.
Q. Data Analysis :
- Calculate IC₅₀ using GraphPad Prism (nonlinear regression).
- Compare to structural analogs (e.g., H7 in ) to correlate substituent effects with activity .
How can molecular docking studies be designed to predict the binding interactions of this compound with target proteins?
Advanced Research Question
Methodological Answer:
Protocol :
Protein preparation : Obtain crystal structures (e.g., PDB ID for PKA) and remove water/ligands using PyMOL .
Ligand preparation : Optimize the compound’s 3D structure with Gaussian (DFT, B3LYP/6-31G*) .
Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket .
Scoring : Rank poses by binding energy (ΔG).
Q. Validation :
- Compare predicted interactions (e.g., hydrogen bonds with catalytic lysine) to mutagenesis data .
- Perform MD simulations (AMBER) to assess stability of docked complexes .
Notes
- References : Avoid non-peer-reviewed sources (e.g., vendor websites). Prioritize crystallography data () and kinase studies ().
- Data Contradictions : Address variability in biological activity through rigorous structural and experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
